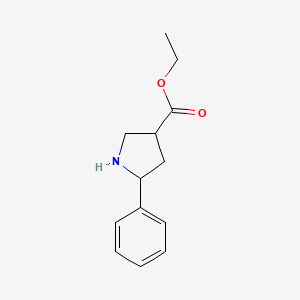![molecular formula C18H20BrN B1392458 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide CAS No. 891503-79-0](/img/structure/B1392458.png)
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photovoltaic and Photoelectric Applications
Dye-Sensitized Solar Cells : Compounds similar to 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide have been used as sensitizers in dye-sensitized solar cells to improve photoelectric conversion efficiency. A study demonstrated that these compounds can generate high power conversion efficiency under specific illumination conditions, indicating their potential in solar energy applications (Wu et al., 2009).
Photoelectric Conversion Properties : Another study investigated the photophysical and electrochemical properties of hemicyanine dyes related to this compound. The absorption spectra and the subsequent photoelectric conversion yield were significantly enhanced when these dyes were adsorbed onto a TiO2 electrode (Yao et al., 2003).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Indolium-based ionic liquids, closely related to the compound , have been synthesized and characterized for their inhibitory effects on the corrosion of mild steel in acidic medium. These compounds showed a significant ability to prevent corrosion, dependent on their structure (Ahmed et al., 2019).
Fluorescent Probing and Imaging
Ratiometric Fluorescence Probe : A study developed a fluorescent probe based on benz[e]indolium for monitoring cyanide ion in live cells. This probe exhibited high selectivity and sensitivity for cyanide sensing, demonstrating its potential for environmental and biological monitoring (Chao et al., 2016).
Benzoyl Peroxide Detection and Imaging : A near-infrared fluorescence probe was developed using an indolium-based compound for detecting benzoyl peroxide in samples and for fluorescence imaging in living cells and zebrafish. This highlights its potential in medical and environmental applications (Tian et al., 2017).
properties
IUPAC Name |
1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGBNKGPFPTIL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

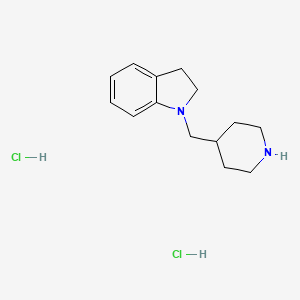
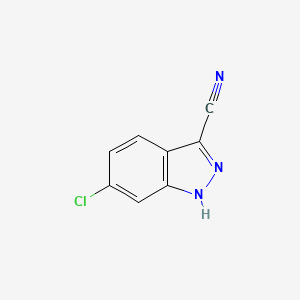
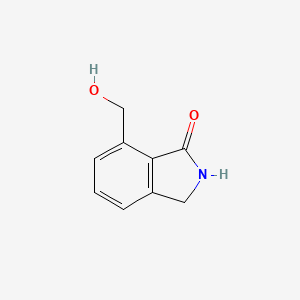
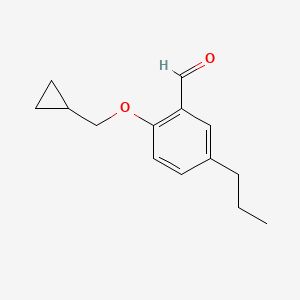
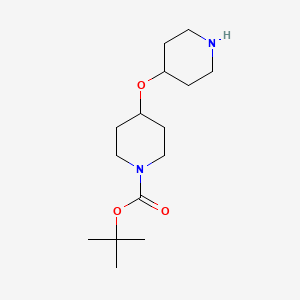
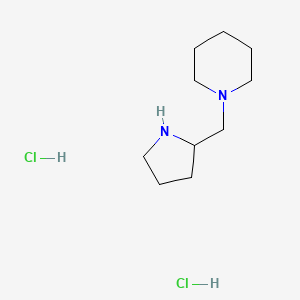
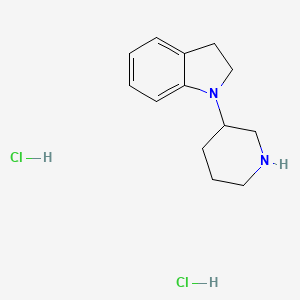
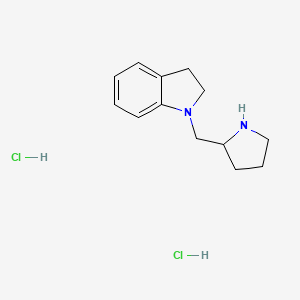
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)
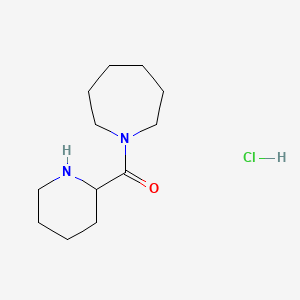
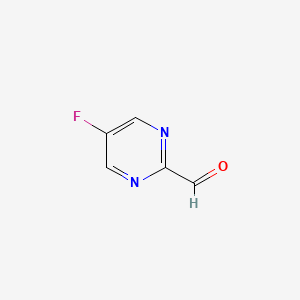
![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)
